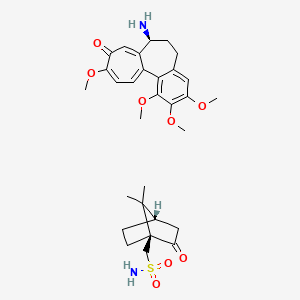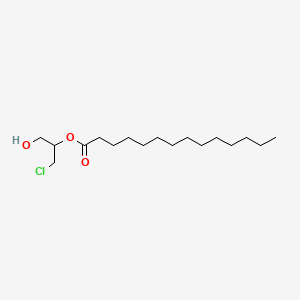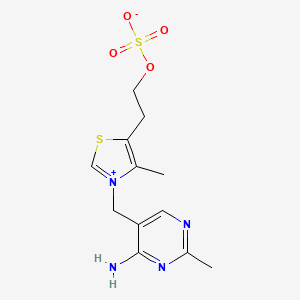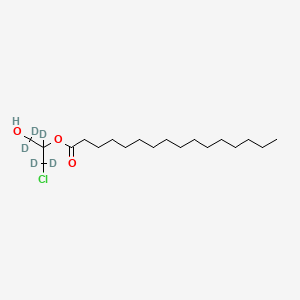
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate, also known as this compound, is a useful research compound. Its molecular formula is C30H40N2O8S and its molecular weight is 588.716. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Applications
Research on derivatives of colchicine, such as (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate, has highlighted their potential antitumor applications. A study on biotinylated colchicine derivatives, which include modifications similar to (S)-N-Deacetyl Colchicine, demonstrated potent anti-tumor activity with improved targeting effects and reduced off-target toxicities. These derivatives showed enhanced selectivity and potency against tumor cells, suggesting a promising avenue for cancer therapy due to their mechanism of tubulin polymerization inhibition (Wang et al., 2021).
Anti-inflammatory and Cytotoxic Activities
The exploration of colchicine and its derivatives extends to their anti-inflammatory and cytotoxic effects. Novel colchicine analogues, including those related to (S)-N-Deacetyl Colchicine, have been synthesized and shown to possess strong antiproliferative activity against various cancer cell lines. These compounds operate by destabilizing microtubules and preventing tubulin polymerization, leading to cancer cell death while showing selectivity that minimizes harm to normal cells (Klejborowska et al., 2021).
Enhancement of Drug Delivery Systems
Innovative drug delivery systems utilizing colchicine derivatives have been developed to improve therapeutic outcomes. For instance, mesoporous silica nanoparticles have been employed as vehicles for colchicine derivatives, enhancing their bioavailability and effectiveness in transdermal delivery. Such advancements represent a significant step forward in the application of colchicine derivatives for conditions like osteoarthritis, showcasing the potential of (S)-N-Deacetyl Colchicine derivatives in novel therapeutic formulations (Mohamed et al., 2020).
Molecular Docking and Binding Studies
Molecular docking studies have been pivotal in understanding the interaction mechanisms of colchicine derivatives with tubulin. These studies help in the design of more effective and selective anticancer agents by revealing the binding efficiencies and conformations of colchicine derivatives at the molecular level. Research in this area has led to the identification of compounds with superior anticancer activities, guiding the development of new drugs based on the structure of colchicine and its derivatives (Krzywik et al., 2020).
Propiedades
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHOFUFRVRAAM-HLNMPHPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747421 |
Source


|
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102419-98-7 |
Source


|
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)








